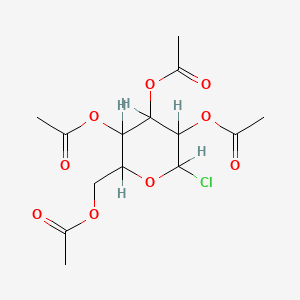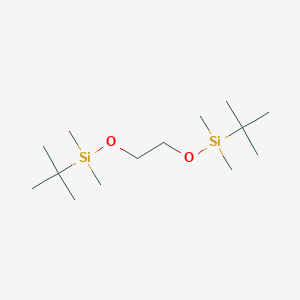
2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane
Übersicht
Beschreibung
2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane is an organosilicon compound with the molecular formula C14H34O2Si2. It is characterized by the presence of two silicon atoms and two oxygen atoms within its structure, which are linked by carbon chains. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane typically involves the reaction of ethylene glycol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures (20-60°C)
Reduction: Lithium aluminum hydride; low temperatures (0-25°C)
Substitution: Halogens, nucleophiles; room temperature to slightly elevated temperatures (20-40°C)
Major Products Formed
Oxidation: Silanol or siloxane derivatives
Reduction: Silane derivatives
Substitution: Substituted organosilicon compounds
Wissenschaftliche Forschungsanwendungen
2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, allowing it to act as a cross-linking agent in polymerization reactions. Additionally, the presence of oxygen atoms enhances its reactivity, enabling it to participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(tert-butyldimethylsiloxy)ethane
- Ethylene glycol, bis(tert-butyldimethylsilyl) ether
- tert-Butyl[2-(tert-butyldimethylsilyl)oxyethoxy]dimethylsilane
Uniqueness
2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane is unique due to its specific arrangement of silicon and oxygen atoms, which imparts distinct chemical properties. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other similar organosilicon compounds.
Eigenschaften
IUPAC Name |
tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34O2Si2/c1-13(2,3)17(7,8)15-11-12-16-18(9,10)14(4,5)6/h11-12H2,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMJZTYHSITRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



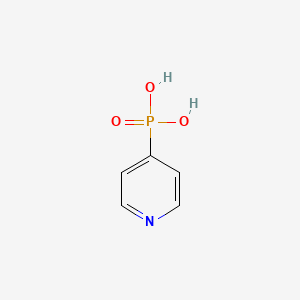
![1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one](/img/structure/B3068530.png)
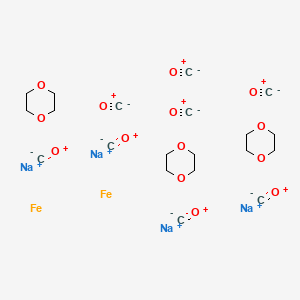
![Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3068539.png)
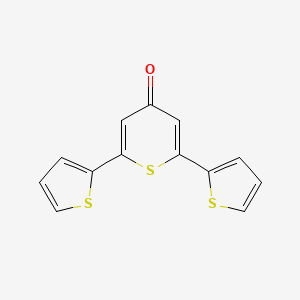
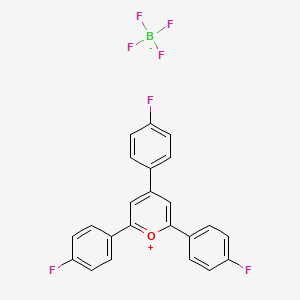
![9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate](/img/structure/B3068559.png)
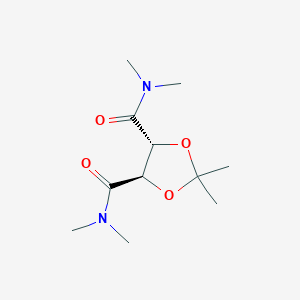
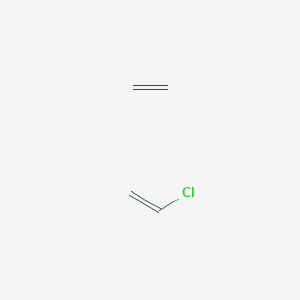
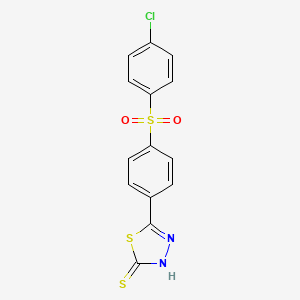
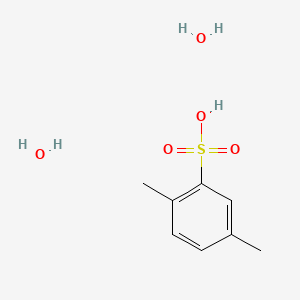
![2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde](/img/structure/B3068607.png)
